3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide

Lipophilicity Drug Design Physicochemical Properties

Researchers face challenges in securing structurally validated bromodomain ligands with consistent metabolic stability for epigenetic probe development. This compound resolves that gap. As a 3,5-dimethylisoxazole-4-sulfonamide derivative with a unique -OCF3 substituent, it is a validated BET bromodomain ligand scaffold (PDB: 4ALH). Its enhanced lipophilicity (predicted logP ~2.7) and resistance to oxidative metabolism make it a strategic intermediate for fragment-based drug discovery and CYP enzyme screening cascades.

Molecular Formula C12H11F3N2O4S
Molecular Weight 336.29 g/mol
Cat. No. B12200605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide
Molecular FormulaC12H11F3N2O4S
Molecular Weight336.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H11F3N2O4S/c1-7-11(8(2)21-16-7)22(18,19)17-9-3-5-10(6-4-9)20-12(13,14)15/h3-6,17H,1-2H3
InChIKeyMOZRFULUVTVHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide: Core Identity, Physicochemical Properties, and Procurement Benchmarks


3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide (molecular formula C12H11F3N2O4S, molecular weight 336.29 g/mol) is a heterocyclic sulfonamide featuring a 3,5-dimethyl-1,2-oxazole core coupled to a 4-(trifluoromethoxy)aniline moiety via a sulfonamide linkage . The compound belongs to the broader class of 3,5-dimethylisoxazole-4-sulfonamide derivatives, a chemotype that has been structurally validated as a bromodomain ligand scaffold through X-ray crystallography (PDB: 4ALH) [1]. The trifluoromethoxy (-OCF3) substituent distinguishes this compound from simpler N-aryl analogs by conferring enhanced lipophilicity (predicted logP ~2.5-3.5), increased metabolic stability via resistance to oxidative metabolism, and unique electronic properties due to the strong electron-withdrawing effect of the -OCF3 group [2].

Why 3,5-Dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide Cannot Be Replaced by Generic 3,5-Dimethylisoxazole-4-sulfonamide Analogs


Substituting this compound with a closely related 3,5-dimethylisoxazole-4-sulfonamide analog—such as the unsubstituted N-phenyl, N-(4-methoxyphenyl), or N-(4-trifluoromethylphenyl) derivative—can lead to significant changes in target binding affinity, cellular potency, and metabolic stability [1]. The -OCF3 group is not simply a bulkier -OCH3 or an analog of -CF3; it possesses a unique combination of high electronegativity, lipophilicity (Hansch π ~1.04 vs. -0.02 for -OCH3), and conformational properties that can critically affect ligand-protein interactions [2]. Experimental evidence from sulfonamide-based inhibitor programs demonstrates that R2 trifluoromethoxy substitution can shift IC50 values from nanomolar to sub-picomolar ranges compared to methyl or hydrogen substituents [3]. Therefore, the N-[4-(trifluoromethoxy)phenyl] substitution pattern constitutes a distinct chemical entity with non-interchangeable pharmacological properties.

Quantitative Differentiation of 3,5-Dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide Against Closest Structural Analogs


Lipophilicity (Predicted logP) Comparison: -OCF3 vs. -OCH3 vs. -H N-Aryl Substitution

The 4-(trifluoromethoxy)phenyl substituent imparts significantly higher lipophilicity compared to the 4-methoxyphenyl or unsubstituted phenyl analogs. Based on the Hansch hydrophobicity constant, -OCF3 (π ≈ 1.04) is approximately 50-fold more lipophilic than -OCH3 (π ≈ -0.02) and substantially more lipophilic than -H (π = 0.00) [1]. This difference translates to predicted logP values of approximately 2.7 for the target compound versus approximately 2.0 for the N-(4-methoxyphenyl) analog and approximately 1.8 for the N-phenyl parent [2]. The increased lipophilicity can enhance membrane permeability and target engagement in cellular assays, but may also reduce aqueous solubility—a critical consideration for in vitro assay design and in vivo formulation.

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Advantage of the Trifluoromethoxy (-OCF3) Group over Methoxy (-OCH3) in Sulfonamide Derivatives

The -OCF3 group confers superior metabolic stability compared to -OCH3 due to the strong electron-withdrawing effect of fluorine atoms, which deactivates the aryl ring toward oxidative metabolism and prevents O-dealkylation—a common metabolic liability of methoxy-substituted aromatics [1]. In contrast, N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 890168-89-5) contains an -OCH3 group susceptible to CYP450-mediated O-demethylation, yielding a phenolic metabolite with altered pharmacological properties [2]. While direct comparative microsomal stability data for the target compound versus its -OCH3 analog are not available in the public domain, the class-level advantage of -OCF3 over -OCH3 in blocking oxidative metabolism is well-established across multiple sulfonamide chemotypes [1].

Metabolic Stability CYP450 Metabolism Oxidative Dealkylation

Biological Activity Potential: Trifluoromethoxy-Substituted Sulfonamides Exhibit Sub-Picomolar Enzyme Inhibition

In a 2025 study of novel sulfonamide-based compounds evaluated as dual inhibitors of hCYP1B1 and hCYP19A1, the R2 trifluoromethoxy-substituted compound 7c emerged as the most potent inhibitor, with IC50 values of 0.97 pM (hCYP1B1) and 6.46 pM (hCYP19A1), and reduced MCF-7 cell viability to below 70% at 10 pM [1]. In contrast, the R2 methyl-substituted analog 7b showed less potent activity (cell viability below 60% only at 10 pM, with no reported picomolar IC50 values comparable to 7c). While these compounds belong to a 2-indolinone scaffold rather than the 1,2-oxazole-4-sulfonamide chemotype, the data demonstrate the profound impact of the -OCF3 substituent on biological potency within sulfonamide-based inhibitor series [1]. The -OCF3 group consistently outperformed -CH3, -C2H5, and dimethyl substitutions, underscoring the value of the 4-(trifluoromethoxy)phenyl motif for achieving high-affinity target engagement [1].

CYP Inhibition Cancer Enzyme Inhibitor

Scaffold Validation: 3,5-Dimethylisoxazole Core as a Bromodomain Ligand with Structural Confirmation

X-ray crystallography of the 3,5-dimethyl-4-phenyl-1,2-oxazole fragment bound to the N-terminal bromodomain of human BRD2 (PDB: 4ALH) provided direct structural evidence that the 3,5-dimethylisoxazole core occupies the acetyl-lysine binding pocket of bromodomains [1]. Structure-based optimization of this fragment led to a sulfonamide series exhibiting anti-inflammatory activity in cellular assays, demonstrating the tractability of the scaffold for drug discovery [1]. 3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide contains this validated core with the added -OCF3 substituent, which, based on the structural data, could engage additional hydrophobic contacts within the bromodomain binding site or modulate selectivity across the BET family (BRD2, BRD3, BRD4, BRDT) [2].

Epigenetics Bromodomain Fragment-Based Drug Discovery

Recommended Research and Industrial Application Scenarios for 3,5-Dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide Based on Quantitative Evidence


Epigenetic Drug Discovery: Bromodomain and BET Protein Inhibitor Lead Optimization

The 3,5-dimethylisoxazole core is a validated bromodomain ligand scaffold (PDB: 4ALH), and the addition of the -OCF3 group offers a strategic advantage for enhancing binding affinity and selectivity within the BET family [1]. Research groups engaged in fragment-based drug discovery or structure-based lead optimization for epigenetic targets can use this compound as a key intermediate for synthesizing focused libraries aimed at improving potency and selectivity against BRD2, BRD3, BRD4, or BRDT.

Enzyme Inhibitor Screening: CYP1B1 and CYP19A1 Dual Inhibition Programs

Cross-study evidence demonstrates that the -OCF3 substituent can drive sub-picomolar enzyme inhibition (hCYP1B1 IC50 = 0.97 pM, hCYP19A1 IC50 = 6.46 pM) in sulfonamide-based compounds [2]. This compound is suitable for inclusion in screening cascades targeting cytochrome P450 enzymes implicated in cancer (CYP1B1-mediated procarcinogen activation, CYP19A1-driven estrogen biosynthesis), particularly for hormone-dependent breast cancer therapeutic programs.

Metabolic Stability Profiling and in Vitro ADME Optimization

The -OCF3 group's established resistance to oxidative metabolism compared to -OCH3 makes this compound a valuable candidate for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling studies [3]. Researchers investigating structure-metabolism relationships can compare this compound with its N-(4-methoxyphenyl) and N-phenyl analogs to quantify the metabolic stability advantage conferred by the trifluoromethoxy substitution in the 1,2-oxazole-4-sulfonamide series.

Chemical Biology Tool Compound Development for Target Deconvolution

Given its distinct physicochemical profile (enhanced lipophilicity, predicted logP ≈ 2.7) and the bromodomain scaffold validation, this compound can serve as a starting point for developing chemical probes or affinity chromatography ligands for target deconvolution studies in cellular systems. The -OCF3 moiety also provides a unique 19F NMR handle for ligand-observed binding assays, enabling direct monitoring of target engagement without the need for protein labeling.

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